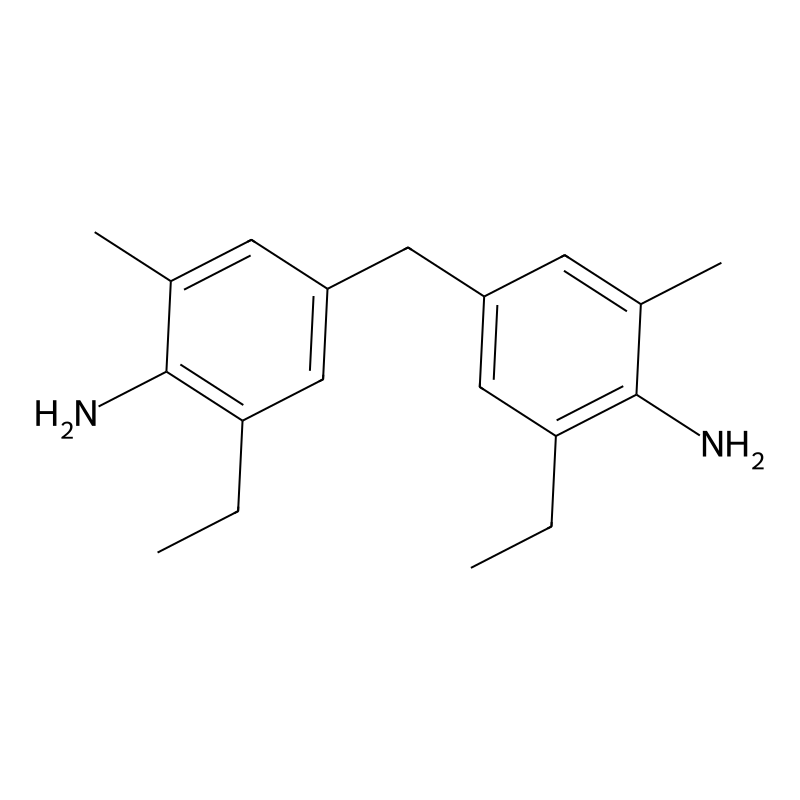

4,4'-Methylenebis(2-ethyl-6-methylaniline)

Content Navigation

Eliminate regulatory and performance risks of MOCA-based curatives. MED is a sterically hindered aromatic diamine that delivers controlled curing for high-temperature PU elastomers and epoxy systems. • Non-toxic, REACH-compliant replacement for >120°C continuous use. • Superior phase separation enhances dynamic properties and reduces heat build-up. • Consistent ≥98% purity ensures light coloration and anti-aging performance. Procure with confidence-available for immediate global dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4,4'-Methylenebis(2-ethyl-6-methylaniline) (CAS: 19900-72-2), commonly referred to as MMEA or MED, is a high-performance, sterically hindered aromatic diamine utilized primarily as a chain extender in polyurethane (PU) elastomers and a hardener in advanced epoxy resins [1]. Characterized by the specific steric bulk of its ethyl and methyl substituents, this compound provides a highly controlled reactivity profile that facilitates optimal phase separation in polymer matrices. In industrial procurement, MMEA serves as a critical precursor for polyimides, bismaleimide (BMI) resins for printed circuit board (PCB) copper-clad laminates, and castable polyurethanes requiring superior thermal stability and dynamic mechanical properties . Its high commercial purity and low-toxicity profile make it a strategic material for formulations demanding light coloration, anti-aging characteristics, and sustained performance at elevated continuous operating temperatures exceeding 120°C [2].

Substituting 4,4'-Methylenebis(2-ethyl-6-methylaniline) with generic amine curatives or simpler, unhindered analogs fundamentally alters polymerization kinetics and compromises final polymer morphology . Standard curatives lack the precise steric hindrance provided by MMEA's dual ethyl and methyl groups, often leading to overly rapid curing that shortens pot life and prevents adequate mold filling in complex geometries. Furthermore, attempting to achieve high-temperature performance using traditional chlorinated curatives like 4,4'-Methylenebis(2-chloroaniline) (MOCA) introduces severe regulatory and environmental health and safety (EHS) compliance risks due to their toxicity and polluting nature [1]. In high-stress applications such as dynamic elastomers or high-Tg epoxy composites, generic substitutes fail to achieve the necessary phase separation, resulting in inferior heat resistance, increased dynamic heat build-up, and poor color stability under thermal aging[2].

Regulatory Compliance and Toxicity Reduction vs. MOCA

The transition from traditional chlorinated curatives to sterically hindered alkyl-substituted amines is driven heavily by regulatory constraints. 4,4'-Methylenebis(2-ethyl-6-methylaniline) provides a direct, eco-friendly substitution pathway for MOCA (4,4'-Methylenebis(2-chloroaniline)), eliminating the severe handling restrictions associated with chlorinated aromatic amines [1]. While MOCA is heavily regulated due to its polluting and hazardous profile, MMEA achieves comparable crosslinking density without the associated toxicity, allowing facilities to maintain high-performance polyurethane casting operations capable of continuous working temperatures over 120°C [1].

| Evidence Dimension | Environmental and Toxicity Profile |

| Target Compound Data | Eco-friendly, non-polluting profile with >120°C continuous heat resistance |

| Comparator Or Baseline | MOCA (Highly regulated, toxic, polluting) |

| Quantified Difference | Elimination of chlorinated hazards while maintaining identical or superior thermal operating limits (>120°C) |

| Conditions | Industrial polyurethane casting (CPU) and thermoplastic polyurethane (TPU) production |

Procurement teams can mitigate regulatory risks and reduce specialized safety overhead by replacing MOCA with MMEA without sacrificing the thermal stability of the final elastomer.

Superior Color Stability and Anti-Aging vs. Traditional Amines

In applications requiring long-term aesthetic stability, standard aromatic amine curatives frequently fail due to severe yellowing and oxidative degradation over time. 4,4'-Methylenebis(2-ethyl-6-methylaniline) mitigates this through its specific steric hindrance profile, which restricts the oxidative pathways typical of unhindered anilines[1]. When used in epoxy resins or spray polyurea, MMEA acts as an ideal hardener for finished products demanding light coloration and robust anti-aging properties, outperforming conventional curatives that degrade under environmental exposure[1].

| Evidence Dimension | Optical stability and aging resistance |

| Target Compound Data | Sustained light coloration and high anti-aging performance |

| Comparator Or Baseline | Traditional unhindered aromatic amines (Prone to rapid yellowing and oxidation) |

| Quantified Difference | Significant reduction in oxidative yellowing over the product lifecycle |

| Conditions | Light-colored epoxy and polyurea coatings |

Selecting MMEA prevents premature product degradation and discoloration, reducing warranty claims and replacement costs in visually critical applications.

High-Temperature Stability for Bismaleimide (BMI) Precursors

Beyond polyurethane chain extension, MMEA is highly valued as a hardener for epoxy resins and a precursor for bismaleimide (BMI) resins. When utilized in the manufacture of copper-clad laminates (CCL) for printed circuit board (PCB) structures, MMEA imparts exceptional heat resistance and chemical durability[1]. The rigid molecular architecture of 4,4'-Methylenebis(2-ethyl-6-methylaniline) ensures that the resulting polyimide or BMI networks maintain their mechanical properties under extreme thermal stress, making it superior to standard aliphatic amines that suffer from lower glass transition temperatures (Tg) and premature thermal degradation [1].

| Evidence Dimension | Application-specific thermal stability |

| Target Compound Data | Exceptional heat resistance suitable for CCL/PCB structures |

| Comparator Or Baseline | Standard aliphatic amines (Lower Tg, insufficient for high-end PCBs) |

| Quantified Difference | Enables continuous operation in high-stress thermal environments with superior chemical resistance |

| Conditions | Bismaleimide resin synthesis and epoxy curing for electronics |

Sourcing MMEA ensures that advanced electronic substrates meet the stringent thermal and dielectric requirements of modern high-reliability PCB manufacturing.

High-Performance Cast Polyurethane (CPU) Elastomers

Where this compound is the right choice for manufacturing heavy-duty industrial components such as forklift tires, casters, bumper pads, and rollers that require high load-bearing capacity and continuous operation at temperatures exceeding 120°C, serving as a direct, non-toxic replacement for MOCA [1].

Advanced Bismaleimide (BMI) Resins for Electronics

Where MMEA serves as a critical precursor for synthesizing BMI resins used in copper-clad laminates (CCL) for printed circuit boards, providing the essential thermal stability, chemical resistance, and adhesion required for high-reliability electronics[2].

Light-Colored and UV-Resistant Coatings

Where this compound is the right choice as a curing agent in epoxy and spray polyurea formulations that demand superior anti-aging properties and light coloration, outperforming traditional curatives that tend to yellow or degrade under environmental exposure .

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types